Heptaethylene Glycol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Heptaethylene Glycol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, structure, and experimental characterization of Heptaethylene Glycol, a versatile polyether compound integral to advanced scientific applications.
Heptaethylene glycol, a member of the polyethylene glycol (PEG) family, is a valuable oligomer in a multitude of research and development applications, particularly within the pharmaceutical and biotechnology sectors. Its unique physicochemical properties, including its hydrophilic nature and biocompatibility, make it a critical component in drug delivery systems, bioconjugation, and as a linker in novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs). This technical guide provides a detailed overview of the core chemical properties, structure, and relevant experimental protocols for heptaethylene glycol, tailored for researchers, scientists, and drug development professionals.
Core Chemical Properties and Structure
Heptaethylene glycol is a clear, colorless, and viscous liquid at room temperature. Structurally, it is an oligomer composed of seven repeating ethylene glycol units, terminating with hydroxyl groups at both ends. This structure imparts a high degree of hydrophilicity and allows for a wide range of chemical modifications.
The fundamental chemical identifiers and properties of heptaethylene glycol are summarized below:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₃₀O₈ | [1][2] |
| Molecular Weight | 326.38 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Density | Approximately 1.13 g/mL | [4] |
| Boiling Point | 244 °C at 0.6 mmHg | |
| Freezing Point | 7.7 °C (280.85 K) | |
| CAS Number | 5617-32-3 |
Solubility Profile
Heptaethylene glycol exhibits broad solubility in a range of polar solvents while being insoluble in nonpolar organic solvents. This amphiphilic character is a key attribute for its use in diverse applications.
| Solvent | Solubility | Reference(s) |
| Water | Slightly Soluble to Miscible | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Acetone | Soluble | |
| Dichloromethane | Soluble | |
| Toluene | Soluble | |
| Ether | Insoluble | |
| Hexane | Insoluble |
Experimental Protocols
Accurate characterization of heptaethylene glycol's properties is crucial for its effective application. The following section details generalized experimental methodologies for determining its key physical parameters.
Determination of Density
The density of liquid heptaethylene glycol can be accurately determined using a pycnometer or a digital density meter.
Methodology using a Pycnometer:
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Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.
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Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).
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Mass of Pycnometer with Distilled Water: Fill the pycnometer with distilled water of a known temperature and weigh it (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.
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Mass of Pycnometer with Heptaethylene Glycol: Empty and dry the pycnometer, then fill it with heptaethylene glycol at the same temperature and weigh it (m₃).
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Calculation: The density (ρ) of heptaethylene glycol is calculated using the following formula: ρ = (m₃ - m₁) / V
Determination of Boiling Point
The boiling point of heptaethylene glycol, a high-boiling liquid, can be determined using a micro-boiling point or distillation method.
Micro-Boiling Point Method (Thiele Tube):
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Sample Preparation: Place a small amount of heptaethylene glycol into a small test tube. Invert a sealed-end capillary tube and place it inside the test tube.
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Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).
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Heating: Gently heat the side arm of the Thiele tube. Observe the capillary tube.
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Observation: A stream of bubbles will emerge from the capillary tube as the liquid boils. Remove the heat source and allow the apparatus to cool slowly.
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Boiling Point Determination: The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.
Quantitative Analysis of Solubility
Determining the precise solubility of heptaethylene glycol in various solvents can be achieved through several methods, including gravimetric analysis or chromatographic techniques.
Gravimetric Method:
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Saturated Solution Preparation: Create a saturated solution of heptaethylene glycol in the solvent of interest at a specific temperature by adding an excess of the glycol and stirring until equilibrium is reached.
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Aliquot Extraction: Carefully extract a known volume of the supernatant (the clear liquid above any undissolved glycol).
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Solvent Evaporation: Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved heptaethylene glycol.
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Mass Measurement: Accurately weigh the residue.
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Calculation: The solubility can then be expressed in terms of grams of heptaethylene glycol per 100 mL of solvent.
Applications in Drug Development and Research
The unique structural and chemical properties of heptaethylene glycol make it a valuable tool in modern drug development and biomedical research. Its roles as a linker in PROTACs and in bioconjugation are particularly noteworthy.
Role as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Heptaethylene glycol is frequently employed as a component of this linker.
The workflow below illustrates the general mechanism of a PROTAC utilizing a heptaethylene glycol-containing linker.
Application in Bioconjugation
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. Heptaethylene glycol is often used as a hydrophilic spacer arm in bioconjugation reagents. This increases the water solubility of the resulting conjugate and can reduce steric hindrance between the conjugated molecules.
The following diagram illustrates a general workflow for a bioconjugation reaction where heptaethylene glycol is part of the crosslinker.
